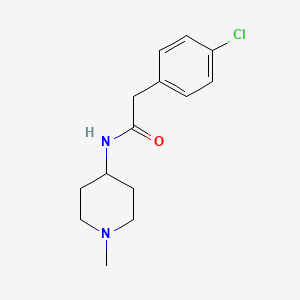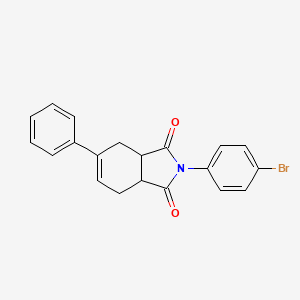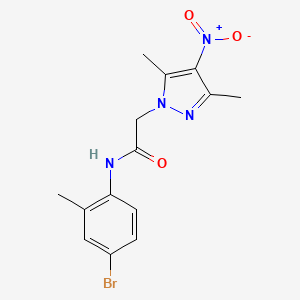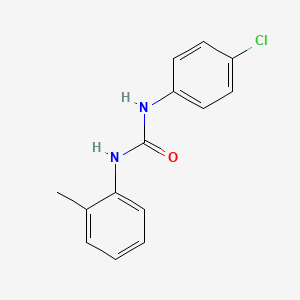![molecular formula C19H22N2O2 B4919225 N-tert-butyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4919225.png)
N-tert-butyl-4-[(phenylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-4-[(phenylacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a tert-butyl group, a phenylacetyl group, and an amide bond. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-[(phenylacetyl)amino]benzamide can be synthesized through various methods. One common method involves the reaction of 4-aminobenzoyl chloride with tert-butanol, forming an amide bond . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-4-[(phenylacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-tert-butyl-4-[(phenylacetyl)amino]benzamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-butyl-4-[(phenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyl-4-aminobenzamide: This compound is similar in structure but lacks the phenylacetyl group.
N-tert-butyl-4-(tert-butylamino)phenylacetamide: This compound has a similar amide bond but different substituents.
Uniqueness
N-tert-butyl-4-[(phenylacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
IUPAC Name |
N-tert-butyl-4-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)21-18(23)15-9-11-16(12-10-15)20-17(22)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBPMIRSGZLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-indanecarboxamide](/img/structure/B4919147.png)
![2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B4919156.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)
![1-[(3-Fluorophenyl)methyl]-4-methylsulfonylpiperazine](/img/structure/B4919186.png)
![2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)-1,3-thiazole;hydrobromide](/img/structure/B4919189.png)

![methyl 4-[({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoate](/img/structure/B4919212.png)
![N-[4-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide](/img/structure/B4919214.png)
![3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B4919232.png)


![1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
